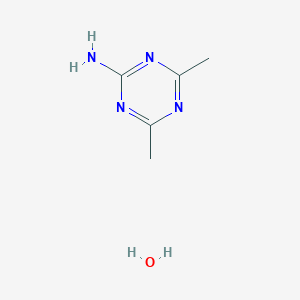

4,6-dimethyl-1,3,5-triazin-2-amine Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dimethyl-1,3,5-triazin-2-amine hydrate, also known as DMTA, is a highly versatile and useful chemical compound. It is used in a wide range of applications, including synthesis, scientific research, and laboratory experiments. In

Scientific Research Applications

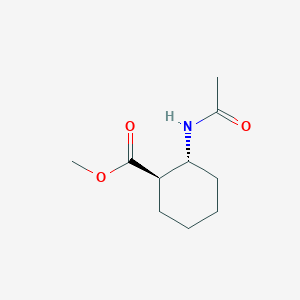

1. Organocatalysis and Hydrogen-Bond Networks

4,6-Dialkyl-2-amino-1,3,5-triazines, including 4,6-dimethyl-1,3,5-triazin-2-amine, have been explored for their potential as building blocks in chiral thiourea organocatalysts. These compounds form extended hydrogen-bond networks in the solid state, a property that is significant in the field of organocatalysis (Xiao, Pöthig, & Hintermann, 2015).

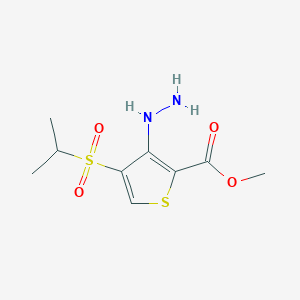

2. Synthesis of Poly(hydrazino-1,3,5-triazines)

Research has been conducted on the synthesis of poly(hydrazino-1,3,5-triazines) using derivatives of 1,3,5-triazines, including those with dimethylamino groups. These polymers, notable for their solubility in various acids and thermal stability, have applications in materials science and engineering (Unishi, Tanaka, Ishikawa, & Honda, 1974).

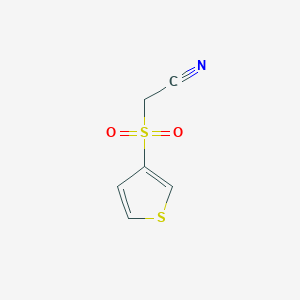

3. Molecular and Crystal Structure Studies

The study of the molecular and crystal structure of triazin-2-amine derivatives, including dimethyl variants, contributes to a deeper understanding of their chemical properties and potential applications in crystallography and material design (Dolzhenko et al., 2008).

4. Microwave-Assisted Synthesis and Dynamic Behaviour

Microwave-assisted synthesis of N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines demonstrates the versatility of 1,3,5-triazines in chemical synthesis. This method opens pathways for the development of new compounds with potential applications in various fields including pharmaceuticals (Díaz‐Ortiz et al., 2005).

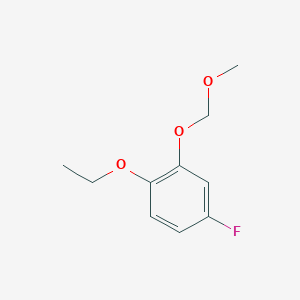

5. Development of Cocrystal Solvates and Salts

Research into the preparation and structural assessment of cocrystal solvates and salts of 1,3,5-triazine-2,4,6-triamine, a related compound, is crucial for the development of new pharmaceutical formulations and material science applications (García-Santos et al., 2017).

6. High Energy Materials

4,6-Dimethyl-1,3,5-triazin-2-amine derivatives have been explored for their potential as high-energy materials. This research is significant in the fields of explosives and propellants, where stability and energetic properties are key factors (Rao, Ghule, & Muralidharan, 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Triazine derivatives are known to have a wide range of applications, including as high energy materials .

Mode of Action

Nitrogen-rich compounds like this one are known to derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of c-n and n-n bonds .

Biochemical Pathways

Nitrogen-rich compounds are known to affect various biochemical pathways due to their high energy properties .

Result of Action

Nitrogen-rich compounds like this one are known to have high energy properties .

Action Environment

It’s known that reactions with similar compounds can proceed under atmospheric conditions without drying of the solvent .

Properties

IUPAC Name |

4,6-dimethyl-1,3,5-triazin-2-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKUOCRCKNMNTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)

![5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B63046.png)